2-Ethoxyacetohydrazide hydrochloride CAS 39242-95-0 properties
2-Ethoxyacetohydrazide hydrochloride CAS 39242-95-0 properties
An In-Depth Technical Guide to 2-Ethoxyacetohydrazide Hydrochloride (CAS 39242-95-0): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
2-Ethoxyacetohydrazide hydrochloride (CAS 39242-95-0) is a bifunctional organic molecule belonging to the hydrazide class of compounds. While not extensively documented as a standalone therapeutic agent, its true value lies in its role as a versatile and highly reactive chemical intermediate. The presence of a terminal nucleophilic hydrazide group and an ethoxy moiety makes it an attractive starting material for the synthesis of diverse compound libraries. Hydrazides are established precursors to a wide array of biologically active heterocycles and hydrazone derivatives, which have demonstrated activities spanning antimicrobial, anti-inflammatory, and anticancer domains.[1][2][3] This guide provides a comprehensive technical overview of its core properties, outlines a robust synthetic pathway, details its chemical reactivity, and explores its potential applications as a foundational building block in contemporary drug discovery programs.
Core Physicochemical and Structural Properties
2-Ethoxyacetohydrazide hydrochloride is a salt, which typically enhances its stability and aqueous solubility compared to the free base.[4] The structure combines a flexible ethoxy tail with the reactive hydrazide head, a common pharmacophoric element.
| Property | Data | Source |
| CAS Number | 39242-95-0 | [5] |
| Molecular Formula | C₄H₁₁ClN₂O₂ | Derived from base[5] |
| Molecular Weight | 154.60 g/mol | Derived from base[5] |
| Synonyms | Ethoxyacetic acid hydrazide hydrochloride; 2-Ethoxyacetohydrazide HCl | [5] |
| Canonical SMILES | CCOCC(=O)NNC.Cl | Derived from base[5] |
| InChI Key | Derived from base structure | Inferred |
| Appearance | White to off-white crystalline solid | Inferred from similar hydrazide salts[4] |
| Solubility | Soluble in water and polar organic solvents like ethanol | Inferred from structure and similar salts[4][6] |
Synthesis and Purification
The synthesis of 2-Ethoxyacetohydrazide hydrochloride is logically approached as a two-step process starting from the corresponding ester, ethyl 2-ethoxyacetate. This method leverages the well-established reaction between esters and hydrazine to form the hydrazide, followed by a simple acid-base reaction to produce the hydrochloride salt.[7][8]
Synthetic Pathway
The overall transformation involves a nucleophilic acyl substitution followed by salt formation.
Caption: Synthetic route to 2-Ethoxyacetohydrazide Hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry practices for hydrazide synthesis.[7][8][9]
Step 1: Synthesis of 2-Ethoxyacetohydrazide (Free Base)
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-ethoxyacetate (1.0 eq). Dilute with absolute ethanol (approx. 5-10 mL per gram of ester).
-
Nucleophilic Addition: While stirring, add hydrazine hydrate (1.2 - 1.5 eq) dropwise to the solution. The slight excess of hydrazine ensures the complete conversion of the starting ester.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting residue contains the crude 2-ethoxyacetohydrazide and excess hydrazine. The product can often be purified by recrystallization from a suitable solvent system like ethanol/ether.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 2-ethoxyacetohydrazide from Step 1 in a minimal amount of absolute ethanol or anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (1.0 eq) in ethanol or ether dropwise with vigorous stirring. The use of an anhydrous solvent system is crucial to prevent hydrolysis.
-
Precipitation & Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield 2-Ethoxyacetohydrazide hydrochloride as a crystalline solid.[9]
Quality Control and Characterization Workflow
A self-validating workflow ensures the identity and purity of the final compound.
Caption: Major reaction pathways for 2-Ethoxyacetohydrazide.
-
Hydrazone Formation: This is the most common and powerful application. The reaction with aldehydes or ketones is typically acid-catalyzed and produces stable hydrazone derivatives. This reaction forms the basis of combinatorial chemistry efforts to generate large, diverse libraries for biological screening. [10]* Cyclocondensation Reactions: Hydrazides are key synthons for five-membered heterocycles. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with orthoesters can lead to the formation of oxadiazoles. These heterocyclic cores are prevalent in many approved drugs. [2][3]
Applications in Drug Discovery
The utility of 2-Ethoxyacetohydrazide hydrochloride is not as a final drug but as an invaluable starting block for creating molecules that may become drugs.
A Scaffold for Combinatorial Chemistry
The reliable formation of hydrazones allows for the "plug-and-play" attachment of various aldehyde- or ketone-containing fragments. This enables the rapid generation of hundreds or thousands of related compounds around a central 2-ethoxyacetohydrazide core.
Caption: Drug discovery workflow utilizing the target scaffold.
The Hydrazide Moiety as a Pharmacophore
Beyond its role as a reactive handle, the hydrazide-hydrazone functional group is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. [2][3]Furthermore, certain hydrazides can function as zinc-binding groups (ZBGs), enabling them to chelate the zinc ion in the active site of metalloenzymes. This makes them promising candidates for designing inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer and neurodegenerative disease research. [11]
Analytical and Quality Control Methodologies
Robust analytical methods are essential for confirming the identity, purity, and stability of 2-Ethoxyacetohydrazide hydrochloride.
Proposed Chromatographic Method: RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the purity of polar organic compounds.
-
Rationale: The hydrochloride salt is water-soluble, making it ideal for RP-HPLC. A C18 column provides excellent retention for moderately polar compounds, while a standard mobile phase of water and acetonitrile allows for effective elution and separation from potential impurities. UV detection is suitable due to the presence of the carbonyl chromophore.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 A:B).
-
Spectroscopic Identification
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the methylene group adjacent to the carbonyl, and broad, exchangeable signals for the N-H protons. The exact chemical shifts will depend on the solvent used (e.g., D₂O, DMSO-d₆). |
| ¹³C NMR | Resonances for the two carbons of the ethoxy group, the methylene carbon, and the carbonyl carbon (typically downfield, >165 ppm). |
| FT-IR (KBr Pellet) | Characteristic absorptions for N-H stretching (broad, ~3200-3000 cm⁻¹), C-H stretching (~2980-2850 cm⁻¹), a strong C=O (amide I) stretch (~1680-1650 cm⁻¹), and N-H bending (amide II) (~1620-1550 cm⁻¹). A strong C-O stretch from the ether will also be present (~1100 cm⁻¹). |
| Mass Spectrometry (ESI+) | The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 119.1, corresponding to the loss of HCl. |
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. The information presented is a guideline synthesized from safety data for analogous compounds. [12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile). [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [12][14]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [14]* First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. [12] * Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and water. Seek medical attention if irritation develops. [15] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [15]
-
Conclusion
2-Ethoxyacetohydrazide hydrochloride is a high-value chemical intermediate whose potential is realized through its synthetic versatility. Its straightforward synthesis and the predictable, high-yielding reactivity of its hydrazide moiety make it an ideal scaffold for building diverse molecular libraries. For researchers in medicinal chemistry and drug discovery, this compound represents a reliable and efficient entry point for exploring novel chemical space in the quest for new therapeutic agents.
References
- Gasparyan, G. G., et al. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Eurasian Chemico-Technological Journal.
-
Ghochikyan, T.V. & Galstyan, A.S. (2024). Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. Eurasian Chemico-Technological Journal. Available at: [Link]
-
ResearchGate. (n.d.). The physicochemical properties of hydrazone derivatives (3a-u). Available at: [Link]
-
Singh, R., et al. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Available at: [Link]
-
Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for Ethylenediaminetetraacetic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazide (H3N21-). PubChem Compound Database. Available at: [Link]
-
Filo. (2022). Ethyl acetate reacts with hydrazine to give. Available at: [Link]
-
ResearchGate. (2020). Water-mediated reaction of hydrazine hydrate, ethylacetoacetate, aldehydes and dicyanomethane catalysed by ZnO. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Available at: [Link]
-
Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Available at: [Link]
-
GenScript. (2025). Safety Data Sheet. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet for (+/-)-Sulpiride. Available at: [Link]
-
Covestro Solution Center. (2012). Safety Data Sheet for DESMOPHEN NH 1723 LF. Available at: [Link]
-
Popiołek, Ł., & Kosikowska, U. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(9), 2041. Available at: [Link]
-
Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2326. Available at: [Link]
-
El-Kimary, E. I., et al. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL, 103(3), 679–687. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Available at: [Link]
-
precisionFDA. (n.d.). HYDROCHLOROTHIAZIDE. Available at: [Link]
-
Organic Syntheses. (n.d.). acetamidine hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) dry Et2O; reflux, 2 h; (b) dil. HCl. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 2. Synthesis of compounds 2a-2d: Reagents and conditions. Available at: [Link]
-
MDPI. (2025). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Available at: [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
Sources
- 1. naturalspublishing.com [naturalspublishing.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]
- 5. CAS # 39242-95-0, Ethoxyacetic Acid Hydrazide: more information. [sdhlbiochem.chemblink.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl acetate reacts with hydrazine to give | Filo [askfilo.com]
- 8. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]
- 9. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups [mdpi.com]
- 12. fishersci.se [fishersci.se]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
